molecular formula C8H11BrO2 B1267070 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 74830-47-0

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B1267070
CAS RN: 74830-47-0
M. Wt: 219.08 g/mol
InChI Key: YOBWYLCYNUIVKF-UHFFFAOYSA-N
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Description

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound belonging to the class of bicyclic compounds with a bromine atom and a carboxylic acid group attached to the bicyclic heptane ring. Its unique structure has prompted studies into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid and its analogues has been a subject of interest due to their potential in various chemical applications. For example, a rigid non-chiral analogue of 2-aminoadipic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate in a six-step process, showcasing a method to produce structurally similar compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

Structural analysis of compounds related to 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid has been carried out using techniques such as 1H NMR spectroscopy. These studies confirm the predicted structures and provide insights into the spatial arrangement of atoms within the molecule, as demonstrated in the synthesis and structural analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (Park et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid under various conditions has been explored, including its reactivity during reduction with lithium aluminium hydride. This reaction does not produce a single product but a mixture, challenging previous assumptions and highlighting the compound's reactivity (Macmillan & Pryce, 1971).

Physical Properties Analysis

The physical properties of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. Studies focusing on the crystal structure of related compounds provide valuable information on these aspects (Fortier et al., 1979).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in various chemical reactions, are essential for harnessing 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid in synthetic applications. For instance, its transformation under solvolysis conditions has been studied to understand its stability and reactivity better (Della & Elsey, 1995).

Scientific Research Applications

Chemical Behavior and Synthesis

  • 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid undergoes rearrangement during reduction with lithium aluminium hydride, forming a mixture of hydroxymethylbicycloheptanes and 1-hydroxymethylbicycloheptane, with evidence of common intermediacy of exo-2-bromo-1-hydroxymethylbicycloheptane (Macmillan & Pryce, 1971).

Stereochemistry Studies

  • The compound has been involved in studies related to the stereochemistry of the Nametkin shift, providing evidence for the migration of exo methyl groups in related compounds (Cameron et al., 1994).

Development of Novel Chemical Entities

  • A synthesis process for 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids was developed using 2-azidobicycloheptane, which is closely related to 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid. This process contributes to the creation of new chemical entities for further research (Pokhodylo et al., 2017).

Synthesis of Derivatives

  • Research has been conducted on the synthesis and stereostructure of diastereomers of 3-amino-5- and -6-hydroxybicycloheptane-2-carboxylic acids, which are derivatives of the subject compound. These studies contribute to the understanding of the compound's structural behavior (Palkó et al., 2005).

Medical Research Applications

  • The compound has been involved in studies examining its behavior in rats, particularly in relation to its hypoglycemic action and potential transport-specific applications (Christensen & Cullen, 1969).

properties

IUPAC Name

2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBWYLCYNUIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948186
Record name 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

74830-47-0, 2534-90-9
Record name NSC143955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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